molecular formula C15H13NO6 B14216528 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate CAS No. 819870-00-3

2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B14216528
CAS No.: 819870-00-3
M. Wt: 303.27 g/mol
InChI Key: DHJINPQSUUBWKM-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid, featuring a phenoxyethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate typically involves the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-phenoxyethanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can be employed to facilitate the esterification reaction. Additionally, solvent recovery and recycling systems are often integrated to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-Phenoxyethyl 3-hydroxy-4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol.

Scientific Research Applications

2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate depends on its specific application. In biological systems, the compound may exert its effects through the interaction with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-nitrobenzoic acid: A precursor in the synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.

    2-Phenoxyethanol: A component used in the esterification reaction to produce the compound.

    4-Nitrobenzoic acid: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both a phenoxyethyl group and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

819870-00-3

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

2-phenoxyethyl 3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C15H13NO6/c17-14-10-11(6-7-13(14)16(19)20)15(18)22-9-8-21-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2

InChI Key

DHJINPQSUUBWKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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